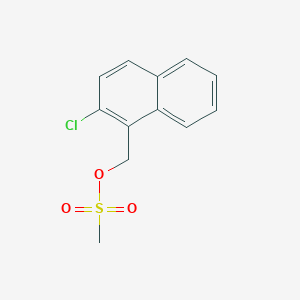
(2-Chloronaphthalen-1-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloronaphthalen-1-yl)methyl methanesulfonate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorinated naphthalene ring and a methanesulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloronaphthalen-1-yl)methyl methanesulfonate typically involves the reaction of 2-chloronaphthalene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-Chloronaphthalene+Methanesulfonyl chlorideBase(2-Chloronaphthalen-1-yl)methyl methanesulfonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloronaphthalen-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: The chlorinated naphthalene ring can be reduced to form the corresponding naphthalene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted naphthalene derivatives.
Oxidation: The major products are naphthoquinones or other oxidized naphthalene derivatives.
Reduction: The major products are the reduced naphthalene derivatives.
Scientific Research Applications
(2-Chloronaphthalen-1-yl)methyl methanesulfonate has several scientific research applications, including:
- **Medicinal Chemistry
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C12H11ClO3S |
|---|---|
Molecular Weight |
270.73 g/mol |
IUPAC Name |
(2-chloronaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C12H11ClO3S/c1-17(14,15)16-8-11-10-5-3-2-4-9(10)6-7-12(11)13/h2-7H,8H2,1H3 |
InChI Key |
MCAXKUYGZDRZHF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


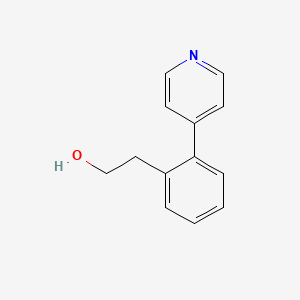
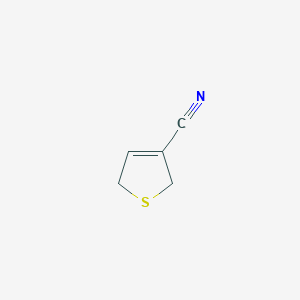


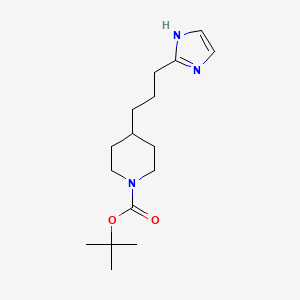
![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)


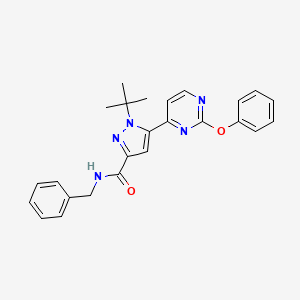
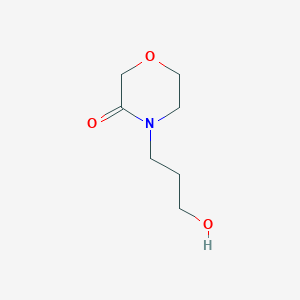

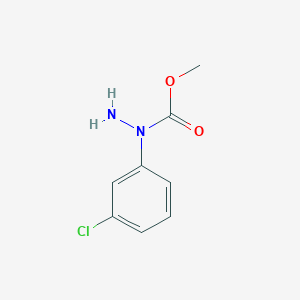

![4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B13874017.png)
